Ethyl 4-(chlorosulfonyl)butanoate

Description

BenchChem offers high-quality Ethyl 4-(chlorosulfonyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(chlorosulfonyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

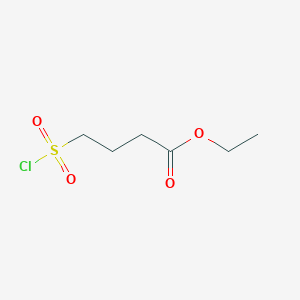

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorosulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATIBNFNUAUDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319452-60-3 | |

| Record name | ethyl 4-(chlorosulfonyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)butanoate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chlorosulfonyl)butanoate is a bifunctional organic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates both an ethyl ester and a terminal sulfonyl chloride, rendering it a versatile building block for the introduction of a flexible four-carbon chain terminating in a reactive sulfonyl group. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of Ethyl 4-(chlorosulfonyl)butanoate, with a focus on its practical applications in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust working knowledge for laboratory professionals.

Chemical Structure and Identification

The unique reactivity and synthetic potential of Ethyl 4-(chlorosulfonyl)butanoate stem directly from its molecular architecture.

Caption: 2D Structure of Ethyl 4-(chlorosulfonyl)butanoate

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-(chlorosulfonyl)butanoate | N/A |

| CAS Number | 319452-60-3 | [1] |

| Molecular Formula | C₆H₁₁ClO₄S | [1] |

| Molecular Weight | 214.67 g/mol | [1] |

| SMILES | O=C(OCC)CCCS(=O)(Cl)=O | [1] |

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes and Comparison |

| Physical State | Colorless to pale yellow liquid | Similar aliphatic esters and sulfonyl chlorides are typically liquids at room temperature. |

| Melting Point | < 0 °C | Ethyl 4-chlorobutyrate has a melting point of -70 °C[2]. The larger sulfonyl chloride group may slightly increase the melting point. |

| Boiling Point | > 200 °C (with decomposition) | Sulfonyl chlorides are known to be thermally sensitive. The boiling point is expected to be significantly higher than that of ethyl 4-chlorobutyrate (186 °C)[3] due to the increased molecular weight and polarity. |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The ester group confers some polarity, while the aliphatic chain provides nonpolar character. The sulfonyl chloride group is highly reactive towards nucleophilic solvents. |

| Stability | Moisture-sensitive. Decomposes upon heating. | The sulfonyl chloride moiety is susceptible to hydrolysis[4]. It should be stored under inert atmosphere and refrigerated. |

Synthesis of Ethyl 4-(chlorosulfonyl)butanoate

A specific, published synthetic procedure for Ethyl 4-(chlorosulfonyl)butanoate is not readily found. However, a highly plausible and efficient route involves the oxidative chlorination of a corresponding thiol, namely ethyl 4-mercaptobutanoate. This method is well-established for the preparation of aliphatic sulfonyl chlorides.

Caption: Proposed Synthetic Pathway for Ethyl 4-(chlorosulfonyl)butanoate

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is a generalized procedure based on common methods for the synthesis of sulfonyl chlorides from thiols[5][6][7].

Materials:

-

Ethyl 4-mercaptobutanoate

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Sodium Hypochlorite solution (Bleach) or Chlorine gas

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 4-mercaptobutanoate (1.0 eq) in a mixture of dichloromethane and a small amount of water.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite (excess, e.g., 3.3 equivalents) to the stirred reaction mixture while maintaining the temperature below 10 °C. The addition should be controlled to manage any exotherm. Alternatively, chlorine gas can be bubbled through the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation, though care must be taken to avoid high temperatures which can cause decomposition.

Causality Behind Experimental Choices:

-

Low Temperature: The oxidative chlorination is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

-

Aqueous/Organic Biphasic System: This system facilitates the reaction between the organic-soluble thiol and the aqueous oxidant, while also helping to control the reaction temperature.

-

Washing Steps: The bicarbonate wash is essential to remove acidic byproducts, and the brine wash helps to remove residual water before the drying step.

Spectral Properties (Predicted)

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Typical chemical shift for a methylene group adjacent to an ester oxygen. |

| ~3.6 | Triplet (t) | 2H | -CH₂ -SO₂Cl | The methylene group is deshielded by the strongly electron-withdrawing sulfonyl chloride group. |

| ~2.5 | Triplet (t) | 2H | -CH₂ -C(O)O- | Methylene group adjacent to the carbonyl of the ester. |

| ~2.2 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- | Methylene group in the middle of the aliphatic chain, split by two adjacent methylene groups. |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group of an ethyl ester. |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | Carbonyl carbon of the ester. |

| ~65 | -C H₂-SO₂Cl | Carbon directly attached to the highly electronegative sulfonyl chloride group. |

| ~61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~30 | -C H₂-C(O)O- | Carbon adjacent to the ester carbonyl. |

| ~22 | -CH₂-C H₂-CH₂- | Central carbon of the aliphatic chain. |

| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

IR Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2980-2850 | C-H (alkane) | Stretching |

| 1735 | C=O (ester) | Stretching |

| 1370 & 1175 | S=O (sulfonyl chloride) | Asymmetric & Symmetric Stretching |

| 1250-1000 | C-O (ester) | Stretching |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters[3].

-

Loss of the chlorine atom (-Cl).

-

Loss of sulfur dioxide (-SO₂): A characteristic fragmentation of sulfonyl compounds[8].

-

Cleavage of the aliphatic chain: Resulting in a series of fragments separated by 14 mass units (CH₂)[3].

Reactivity and Synthetic Applications

The dual functionality of Ethyl 4-(chlorosulfonyl)butanoate makes it a valuable reagent in multi-step organic synthesis.

Reaction with Nucleophiles: Sulfonamide Formation

The most prominent reaction of the sulfonyl chloride group is its reaction with primary and secondary amines to form stable sulfonamides[9]. This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents[10][11][12][13].

Caption: General Reaction Scheme for Sulfonamide Synthesis

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

Ethyl 4-(chlorosulfonyl)butanoate

-

Primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution: Dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of Ethyl 4-(chlorosulfonyl)butanoate (1.1 eq) in anhydrous DCM to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and as a Synthetic Building Block

The structure of Ethyl 4-(chlorosulfonyl)butanoate lends itself to several applications:

-

Linker Molecule: The four-carbon chain can act as a flexible linker to connect a sulfonamide warhead to another part of a molecule, which is a common strategy in the design of targeted covalent inhibitors and other complex drug molecules.

-

Synthesis of Heterocycles: The ester functionality can be modified or used in cyclization reactions to create various heterocyclic structures, which are prevalent in pharmaceuticals[5].

-

Prodrug Strategies: The ethyl ester can be designed to be cleaved in vivo by esterases, releasing a more active carboxylic acid-containing sulfonamide.

Safety and Handling

Ethyl 4-(chlorosulfonyl)butanoate should be handled with care in a well-ventilated fume hood. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

Ethyl 4-(chlorosulfonyl)butanoate is a valuable, albeit not extensively characterized, bifunctional building block. Its combination of an ethyl ester and a reactive sulfonyl chloride group provides a versatile platform for the synthesis of a wide array of organic molecules, particularly sulfonamides for pharmaceutical research. While direct experimental data is sparse, its chemical behavior can be reliably predicted from established principles of organic chemistry, enabling its effective use in the laboratory. This guide provides a foundational understanding to facilitate the safe and efficient utilization of this promising synthetic intermediate.

References

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). PubMed Central (PMC). [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

2: Experimental IR and Raman spectra of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate. ResearchGate. [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. [Link]

-

Cyclic ether synthesis. Organic Chemistry Portal. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

- WO2017168447A1 - A cyclic compounds and process for the preparation thereof.

-

Sulfonamide (medicine). Wikipedia. [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

-

Exploring Ethyl 4-Chlorobutanoate: Properties, Applications, and Manufacturing. [Link]

-

Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). [Link]

-

Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. ACS Publications. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl 4-Chlorocinnamate. Chegg. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry. (2018). PubMed Central (PMC). [Link]

-

How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. YouTube. [Link]

-

Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-b.com [ajchem-b.com]

- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Aliphatic Architect: A Technical Guide to Ethyl 4-(chlorosulfonyl)butanoate in Drug Discovery

For Immediate Release

[City, State] – January 23, 2026 – In the intricate world of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, bifunctional reagents that can bridge different molecular entities play a critical role. This technical guide provides an in-depth exploration of Ethyl 4-(chlorosulfonyl)butanoate (CAS No. 319452-60-3), a versatile aliphatic sulfonyl chloride linker poised for significant applications in medicinal chemistry and drug development.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, potential applications, and safety considerations.

Introduction: The Unseen Framework of Drug Design

Ethyl 4-(chlorosulfonyl)butanoate is a bifunctional molecule featuring a reactive sulfonyl chloride group and an ethyl ester moiety. This unique combination allows for sequential or orthogonal conjugation strategies, making it an attractive tool for constructing complex molecular architectures, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).[1][2] The linear four-carbon chain provides spatial separation between conjugated entities, a crucial factor in maintaining the biological activity of each component.

Physicochemical Properties

A clear understanding of the physical and chemical properties of Ethyl 4-(chlorosulfonyl)butanoate is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 319452-60-3 | [3] |

| Molecular Formula | C₆H₁₁ClO₄S | [3] |

| Molecular Weight | 214.67 g/mol | [3] |

| SMILES | O=C(OCC)CCCS(=O)(Cl)=O | [3] |

Synthesis of Ethyl 4-(chlorosulfonyl)butanoate: A Proposed Pathway

A logical synthetic pathway would commence with a commercially available starting material, such as ethyl 4-bromobutanoate. This can be converted to the corresponding thiol, which is then oxidized to the target sulfonyl chloride.

Caption: Proposed synthetic pathway for Ethyl 4-(chlorosulfonyl)butanoate.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on well-established transformations. Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Sodium Ethyl 4-sulfonate (Intermediate)

This step is based on the reaction of an alkyl halide with sodium sulfite.[4]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-bromobutanoate (1 equiv.) in a mixture of ethanol and water.

-

Add sodium sulfite (1.2 equiv.) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting aqueous solution containing the sodium salt of ethyl 4-sulfonatobutanoate can be used directly in the next step after filtration to remove any inorganic solids.

Causality: The nucleophilic sulfite anion displaces the bromide from the primary alkyl halide in an SN2 reaction. The use of a protic solvent mixture facilitates the dissolution of both the organic substrate and the inorganic salt.

Step 2: Conversion to Ethyl 4-(chlorosulfonyl)butanoate

This transformation is a standard method for converting sulfonic acid salts to sulfonyl chlorides.

-

To the aqueous solution of sodium ethyl 4-sulfonatobutanoate from the previous step, cooled in an ice bath, slowly add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.5 equiv.). Caution: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Extract the product into a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude Ethyl 4-(chlorosulfonyl)butanoate. Purification can be achieved by vacuum distillation or column chromatography.

Causality: The chlorinating agent (PCl₅ or SOCl₂) reacts with the sulfonate salt to replace the -ONa group with a chlorine atom, forming the highly reactive sulfonyl chloride. The workup procedure is designed to remove any remaining chlorinating agent and inorganic byproducts.

Reactivity and Applications in Drug Development

The utility of Ethyl 4-(chlorosulfonyl)butanoate stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols, while the ethyl ester is more stable and can be hydrolyzed under specific conditions.

Formation of Sulfonamides: The Cornerstone of Bioactivity

The reaction of Ethyl 4-(chlorosulfonyl)butanoate with primary or secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamide linkages. This reaction is widely employed in medicinal chemistry to synthesize compounds with a broad spectrum of biological activities.

Caption: General reaction scheme for sulfonamide formation.

Application as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

The structure of Ethyl 4-(chlorosulfonyl)butanoate makes it an ideal candidate for use as a linker in ADCs.[5][6] The sulfonyl chloride can react with a nucleophilic group on a cytotoxic drug, while the ester can be hydrolyzed to a carboxylic acid. This acid can then be activated and conjugated to an antibody, creating a stable and effective ADC.[1][2]

Caption: Conceptual workflow for using Ethyl 4-(chlorosulfonyl)butanoate as an ADC linker.

Safety and Handling

As a sulfonyl chloride, Ethyl 4-(chlorosulfonyl)butanoate is expected to be a corrosive and moisture-sensitive compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling sulfonyl chlorides should be strictly followed.[2][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[1]

Conclusion

Ethyl 4-(chlorosulfonyl)butanoate represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its bifunctional nature allows for the strategic construction of complex molecules, particularly in the context of targeted therapies like ADCs. While a dedicated body of literature for this specific compound is emerging, its synthesis and reactivity can be reliably predicted from well-established chemical principles. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the utility of aliphatic linkers such as Ethyl 4-(chlorosulfonyl)butanoate is set to expand, making it a key component in the synthetic chemist's toolbox.

References

-

Agilent Technologies, Inc. (2019). Safety Data Sheet: Ethyl Butanoate. Retrieved from [Link]

-

Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS): Ethyl Chloride. Retrieved from [Link]

-

ResearchGate. (2025). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]

-

PubMed. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Retrieved from [Link]

-

PubMed Central. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

-

PubMed Central. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

- Google Patents. (1985). Gaba esters and gaba analogue esters.

-

Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

-

YouTube. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Retrieved from [Link]

-

ResearchGate. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]

-

Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 4-polyfluoroalkyl-1,3-dithiolanes via [3+2] cycloaddition of thiocarbonyl ylide to polyfluoroalkanethioamides. Retrieved from [Link]

-

MDPI. (2021). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Retrieved from [Link]

-

Bentham Science. (2007). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

- Google Patents. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

-

University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination. Retrieved from [Link]

-

PubMed. (2014). Sodium phosphaethynolate as a building block for heterocycles. Retrieved from [Link]

-

Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. gebauer.com [gebauer.com]

- 3. 319452-60-3|Ethyl 4-(chlorosulfonyl)butanoate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 4-(chlorosulfonyl)butanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(chlorosulfonyl)butanoate, a bifunctional molecule with significant potential in chemical synthesis and drug development. This document moves beyond a simple data sheet to offer insights into its chemical properties, potential applications, and the critical safety considerations required for its handling. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from authoritative chemical databases and analogous compounds to provide a robust framework for its use in a research setting.

Core Molecular Attributes

Ethyl 4-(chlorosulfonyl)butanoate is a unique chemical entity possessing two distinct reactive sites: an ethyl ester and a sulfonyl chloride. This dual functionality makes it a valuable building block for introducing a flexible four-carbon linker that can subsequently be functionalized at the sulfonyl chloride group.

Molecular Formula and Weight

The fundamental identity of a chemical compound lies in its molecular formula and weight. For Ethyl 4-(chlorosulfonyl)butanoate, these are:

| Attribute | Value | Source |

| Molecular Formula | C₆H₁₁ClO₄S | [1][2] |

| Molecular Weight | 214.67 g/mol | [1] |

| Monoisotopic Mass | 214.00665 Da | [2] |

These values are crucial for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Chemical Structure

The structural arrangement of atoms dictates the reactivity and physical properties of a molecule.

Caption: A conceptual synthetic workflow.

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is the more reactive handle on the molecule and is susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate. Common nucleophiles that react with sulfonyl chlorides include:

-

Amines: Primary and secondary amines react to form stable sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols can form sulfonate esters.

-

Water: Sulfonyl chlorides are generally sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions.

The general mechanism for nucleophilic substitution at the sulfonyl chloride is an addition-elimination pathway.

Applications in Drug Discovery and Development

The bifunctional nature of Ethyl 4-(chlorosulfonyl)butanoate makes it a promising tool in medicinal chemistry and drug development.

Role as a Linker in Bioconjugation

The molecule can serve as a linker to connect different molecular entities, such as a small molecule drug to a targeting moiety. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine on a biomolecule, while the sulfonyl chloride can react with another nucleophilic group.

Scaffold for Novel Compound Libraries

By reacting the sulfonyl chloride with a diverse range of amines, researchers can rapidly generate a library of novel sulfonamide derivatives. These libraries can then be screened for biological activity against various therapeutic targets. Chlorine-containing molecules have a significant presence in pharmaceuticals, being key ingredients in drugs for a wide array of diseases. [3]

Safety and Handling

Sulfonyl chlorides as a class of compounds require careful handling due to their reactivity and potential hazards.

General Safety Precautions

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [2]Avoid breathing dust, fume, gas, mist, vapors, or spray. [4]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [4]* Moisture Sensitivity: Store in a tightly closed container in a dry and well-ventilated place. [5]The compound reacts with water, potentially releasing corrosive hydrogen chloride gas.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.

Hazard Statements

While specific GHS hazard statements for Ethyl 4-(chlorosulfonyl)butanoate are not widely published, based on the reactivity of sulfonyl chlorides, it is prudent to assume the following potential hazards:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Experimental Protocols

Given the limited availability of specific experimental data for Ethyl 4-(chlorosulfonyl)butanoate, the following are generalized protocols for reactions involving sulfonyl chlorides. These must be adapted and optimized for the specific reaction being performed.

General Protocol for Sulfonamide Formation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine starting material in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

-

Addition of Sulfonyl Chloride: Slowly add a solution of Ethyl 4-(chlorosulfonyl)butanoate in the same anhydrous solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry).

-

Workup: Upon completion, quench the reaction with an aqueous solution (e.g., water, dilute acid). Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Caption: A generalized experimental workflow for sulfonamide synthesis.

Spectroscopic Characterization

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for Ethyl 4-(chlorosulfonyl)butanoate is currently available in public databases. However, one can predict the expected spectral features based on its structure.

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and three methylene groups of the butanoate chain. The methylene group adjacent to the sulfonyl chloride would be the most downfield shifted of the three.

-

¹³C NMR: Six distinct carbon signals, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the three carbons of the butanoate chain.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, and the S=O stretches of the sulfonyl chloride.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 214. Fragmentation patterns would likely involve the loss of the ethoxy group, the chlorine atom, and cleavage of the butyl chain.

Conclusion

Ethyl 4-(chlorosulfonyl)butanoate is a promising, albeit not extensively characterized, bifunctional reagent for chemical synthesis and drug discovery. Its dual reactivity offers a versatile platform for the creation of novel molecular architectures. Researchers interested in utilizing this compound should proceed with caution, verifying its identity and purity, and adhering to strict safety protocols for handling reactive sulfonyl chlorides. The information presented in this guide, drawn from authoritative sources and chemical principles, provides a solid foundation for the informed application of this valuable chemical tool.

References

-

PubChem. Ethyl 4-chlorobutyrate. National Center for Biotechnology Information. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. [Link]

-

PubChemLite. Ethyl 4-(chlorosulfonyl)butanoate (C6H11ClO4S). [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. [Link]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-(chlorosulfonyl)butanoate from Ethyl 4-hydroxybutanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing ethyl 4-(chlorosulfonyl)butanoate, a valuable bifunctional molecule, from the readily available starting material, ethyl 4-hydroxybutanoate. Direct conversion of the primary alcohol to a sulfonyl chloride is not a chemically viable route. Therefore, this document details two robust, multi-step synthetic strategies, proceeding through either a sulfonate salt or a thiol intermediate. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

Ethyl 4-(chlorosulfonyl)butanoate is a significant building block in organic synthesis, featuring two distinct reactive sites: an ethyl ester and a sulfonyl chloride. This duality allows for orthogonal chemical modifications, making it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and specialty polymers. The conversion of the hydroxyl group in ethyl 4-hydroxybutanoate to a sulfonyl chloride is a non-trivial transformation that requires a multi-step approach. The direct reaction of an alcohol with common chlorinating agents like thionyl chloride leads to the formation of an alkyl chloride, not the desired sulfonyl chloride.

This guide elucidates two primary, field-proven synthetic pathways to achieve this transformation:

-

Pathway A: The Sulfonate Route: This classic approach involves the initial conversion of the alcohol to an alkyl halide, followed by displacement with a sulfite salt to form a stable sulfonate salt. The final step is the conversion of the sulfonate to the target sulfonyl chloride.

-

Pathway B: The Thiol Route: This alternative strategy also begins with the formation of an alkyl halide. Subsequently, a thiol group is introduced, which then undergoes oxidative chlorination to yield the final product. This route can offer advantages in terms of milder conditions for the final step.

The choice between these pathways may depend on reagent availability, scale, and tolerance of other functional groups in more complex substrates.

Caption: High-level overview of the two synthetic pathways from ethyl 4-hydroxybutanoate.

Pathway A: The Sulfonate Route

This pathway is a reliable method that utilizes well-established chemical transformations.

Step 1: Synthesis of Ethyl 4-bromobutanoate

The initial step is the conversion of the primary alcohol into a more reactive leaving group, specifically an alkyl bromide, to facilitate nucleophilic substitution. While conversion to the chloride is possible, the bromide is often preferred for its higher reactivity in the subsequent step.

Protocol:

-

To a solution of ethyl 4-hydroxybutanoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq).

-

Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triphenylphosphine oxide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 4-bromobutanoate.

Causality of Experimental Choices:

-

The Appel reaction conditions (triphenylphosphine and NBS) are chosen for their mildness, which helps to avoid side reactions such as elimination or ester hydrolysis.[1]

-

Maintaining a low temperature during the addition of NBS is crucial to control the exothermicity of the reaction and prevent the formation of byproducts.

Step 2: Synthesis of Sodium 4-(ethoxycarbonyl)butane-1-sulfonate

This step involves a nucleophilic substitution of the bromide with a sulfite salt.

Protocol:

-

Dissolve ethyl 4-bromobutanoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium sulfite (1.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours.

-

Monitor the disappearance of the starting material by gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

The resulting aqueous solution containing the sodium sulfonate salt can be used directly in the next step or the product can be isolated by evaporation of the water, though it is often more practical to proceed with the solution.

Causality of Experimental Choices:

-

A protic solvent system (ethanol/water) is used to dissolve both the organic substrate and the inorganic sodium sulfite.

-

An excess of sodium sulfite is used to drive the reaction to completion.

Step 3: Synthesis of Ethyl 4-(chlorosulfonyl)butanoate

The final step is the conversion of the sulfonate salt to the sulfonyl chloride.

Protocol:

-

To the aqueous solution of sodium 4-(ethoxycarbonyl)butane-1-sulfonate (1.0 eq), add phosphorus pentachloride (PCl₅) (2.2 eq) portion-wise at 0 °C with vigorous stirring. Alternatively, thionyl chloride can be used.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Cool the reaction mixture and carefully quench by pouring onto crushed ice.

-

Extract the product with a water-immiscible solvent such as diethyl ether or DCM.

-

Wash the combined organic extracts with cold water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(chlorosulfonyl)butanoate.

-

Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

-

Phosphorus pentachloride is a powerful chlorinating agent for converting sulfonic acids and their salts to sulfonyl chlorides.

-

An excess of the chlorinating agent is necessary to ensure complete conversion.

-

The reaction is performed under anhydrous conditions (initially) and then carefully quenched, as PCl₅ reacts violently with water.

Pathway B: The Thiol Route

This pathway offers an alternative with a potentially milder final step.

Step 1: Synthesis of Ethyl 4-bromobutanoate

This step is identical to Step 1 in Pathway A.

Step 2: Synthesis of Ethyl 4-mercaptobutanoate

Here, the alkyl bromide is converted to a thiol.

Protocol:

-

In a flask equipped with a reflux condenser, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O) (1.5 eq) in ethanol.

-

Add the ethyl 4-bromobutanoate (1.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture, dilute with water, and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude thiol can be purified by vacuum distillation.

Causality of Experimental Choices:

-

Sodium hydrosulfide is a common reagent for the synthesis of thiols from alkyl halides via an Sₙ2 reaction.

-

Acidification of the reaction mixture is necessary to protonate the thiolate intermediate to the neutral thiol.

Step 3: Synthesis of Ethyl 4-(chlorosulfonyl)butanoate

This final step is an oxidative chlorination of the thiol.

Protocol:

-

Dissolve the ethyl 4-mercaptobutanoate (1.0 eq) in a mixture of acetonitrile and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (3.0-4.0 eq) portion-wise while maintaining the temperature.

-

Stir the reaction at this temperature for 1-2 hours after the addition is complete.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, add water and extract the product with DCM.

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2][3]

Causality of Experimental Choices:

-

N-chlorosuccinimide in an aqueous solvent system is an effective and milder alternative to using chlorine gas for the oxidative chlorination of thiols.[4]

-

An excess of NCS is required for the complete oxidation and chlorination of the thiol to the sulfonyl chloride.

Mechanistic Insights

Caption: Simplified mechanism of thiol to sulfonyl chloride conversion using NCS.

The conversion of the thiol to the sulfonyl chloride with NCS is believed to proceed through a series of oxidative steps. Initially, the thiol is chlorinated to a sulfenyl chloride (R-SCl). Subsequent oxidation and chlorination steps, facilitated by NCS and water, lead to the formation of a sulfinyl chloride (R-S(O)Cl) and finally the sulfonyl chloride (R-SO₂Cl).

Data Presentation

Table 1: Reagent Specifications

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| Ethyl 4-hydroxybutanoate | C₆H₁₂O₃ | 132.16 | Starting Material |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reagent (Appel) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Sulfonating Agent |

| Phosphorus Pentachloride | PCl₅ | 208.24 | Chlorinating Agent |

| Sodium Hydrosulfide | NaSH | 56.06 | Thiolating Agent |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | Oxidizing/Chlorinating Agent |

Table 2: Predicted Spectroscopic Data for Ethyl 4-(chlorosulfonyl)butanoate

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ 4.1-4.2 (q, 2H, -OCH₂CH₃), 3.6-3.7 (t, 2H, -CH₂SO₂Cl), 2.5-2.6 (t, 2H, -CH₂CO₂Et), 2.1-2.2 (m, 2H, -CH₂CH₂CH₂-), 1.2-1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~172 (-CO₂Et), ~65 (-CH₂SO₂Cl), ~61 (-OCH₂CH₃), ~30 (-CH₂CO₂Et), ~22 (-CH₂CH₂CH₂-), ~14 (-OCH₂CH₃) |

| IR (neat) | ν ~1735 cm⁻¹ (C=O stretch, ester), ~1370 and ~1170 cm⁻¹ (asymmetric and symmetric S=O stretch, sulfonyl chloride) |

Safety and Handling

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS): These are irritants and lachrymators. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce hydrochloric acid. It is toxic if inhaled or ingested. Handle with extreme care under anhydrous conditions.

-

Thionyl Chloride and Sulfuryl Chloride: These are corrosive and toxic liquids that react with water to release toxic gases (HCl and SO₂). They can cause severe burns. Always use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

-

Sodium Hydrosulfide: Can release toxic hydrogen sulfide gas upon acidification. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

The synthesis of ethyl 4-(chlorosulfonyl)butanoate from ethyl 4-hydroxybutanoate is effectively achieved through multi-step pathways. Both the sulfonate and thiol routes offer viable and reliable methods. The choice of pathway will be dictated by laboratory-specific factors, including reagent availability and scale. The detailed protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for researchers and professionals engaged in advanced organic synthesis.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.

-

Zaragoza, F. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6: Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

-

Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Retrieved from [Link]

- Google Patents. (n.d.). CN114736119A - One-step preparation method of ethyl 4-bromobutyrate.

- Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-51.

- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide. Retrieved from [Link]

-

Quora. (2018, January 15). What is the multi-step synthesis of ethyl ethanoate (starting from ethanol)? Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

-

ResearchGate. (2025, August 8). One-Step Synthesis of Ethyl 4-Bromobutyrate. Retrieved from [Link]

-

ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

- Google Patents. (n.d.). US6395918B1 - Conversion of a hydroxy group in certain alcohols into a fluorosulfonate ester or a trifluoromethylsulfonate ester.

-

ResearchGate. (n.d.). 4 questions with answers in MULTISTEP SYNTHESIS | Science topic. Retrieved from [Link]

-

Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Save My Exams. (2023, June 23). Multi-Step Synthesis | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-

YouTube. (2023, November 15). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate [Video]. Retrieved from [Link]

-

PubMed. (2013, October 1). Chemical oxidation of dissolved organic matter by chlorine dioxide, chlorine, and ozone: effects on its optical and antioxidant properties. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chlorobutyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-mercaptobutyrate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

International Journal of Chemical Studies. (2018, April 15). Kinetics and mechanism study of oxidation of sodium thiosulfate and sodium sulfite By Potassium ferrate (VI) in alkaline media. Retrieved from [Link]

-

Bartleby. (n.d.). Multistep Synthesis Unit 4. Retrieved from [Link].

Sources

- 1. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Ethyl 4-(chlorosulfonyl)butanoate in Medicinal Chemistry

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Ethyl 4-(chlorosulfonyl)butanoate has emerged as a versatile bifunctional reagent with significant potential in medicinal chemistry. Its structure uniquely combines a reactive sulfonyl chloride moiety with an ethyl ester, offering a dual-functionality that can be strategically exploited in the synthesis of complex molecules. The sulfonyl chloride group provides a reliable handle for the formation of stable sulfonamide linkages, a privileged functional group in a multitude of approved drugs. Concurrently, the ethyl ester and the flexible four-carbon chain offer opportunities for further chemical modification or can serve as a precisely dimensioned linker in bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of Ethyl 4-(chlorosulfonyl)butanoate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its use in sulfonamide synthesis, and explore its strategic application in the design of targeted therapies.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is crucial for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 319452-60-3 | [1] |

| Molecular Formula | C₆H₁₁ClO₄S | [1] |

| Molecular Weight | 214.67 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | Not readily available | |

| InChI Key | WATIBNFNUAUDJJ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CCCS(=O)(=O)Cl | [2] |

Storage and Handling: Ethyl 4-(chlorosulfonyl)butanoate is a moisture-sensitive and corrosive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of Ethyl 4-(chlorosulfonyl)butanoate in medicinal chemistry is the synthesis of sulfonamides through its reaction with primary or secondary amines. The sulfonamide functional group is a bioisostere of amides and is found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The butyrate chain introduced by this reagent provides a flexible, four-carbon linker, which can be advantageous in positioning a pharmacophore for optimal interaction with its biological target. The terminal ethyl ester serves as a convenient handle for further synthetic transformations.

Protocol 1: General Procedure for the Synthesis of Ethyl 4-(N-arylsulfamoyl)butanoate

This protocol is adapted from a well-established method for the synthesis of sulfonamides from sulfonyl chlorides and is presented as a representative procedure.[3][4]

Materials:

-

Ethyl 4-(chlorosulfonyl)butanoate

-

Aromatic amine (e.g., aniline or a substituted aniline)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the aromatic amine (1.0 eq.) in anhydrous DCM (0.2 M).

-

Addition of Base: Add pyridine or TEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add a solution of Ethyl 4-(chlorosulfonyl)butanoate (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-(N-arylsulfamoyl)butanoate.

Expected Results (Representative):

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (by LC-MS) | >95% |

| ¹H NMR | Consistent with the formation of the sulfonamide and the presence of the ethyl butanoate chain and the aromatic moiety. |

| ¹³C NMR | Peaks corresponding to the carbonyl of the ester, the carbons of the butanoate chain, the aromatic carbons, and the ethyl group. |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |

Strategic Applications in Drug Design

The unique bifunctional nature of Ethyl 4-(chlorosulfonyl)butanoate makes it a valuable tool in several areas of modern medicinal chemistry.

Building Block for Kinase Inhibitors

Many kinase inhibitors incorporate a sulfonamide moiety, which can act as a hydrogen bond acceptor and contribute to the overall binding affinity and selectivity of the molecule. The butanoate chain can be used to position other functionalities within the ATP-binding pocket of the kinase.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The length and composition of the linker are critical for the efficacy of the PROTAC. Ethyl 4-(chlorosulfonyl)butanoate provides a convenient starting point for the synthesis of linkers with a defined length. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand or target protein ligand.

Sources

- 1. 319452-60-3|Ethyl 4-(chlorosulfonyl)butanoate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Ethyl 4-(chlorosulfonyl)butanoate (C6H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 4-(methylamino)butanoate | C7H15NO2 | CID 14177892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 4-(chlorosulfonyl)butanoate: A Versatile Linker for Bioconjugation

Introduction: The Critical Role of Linkers in Bioconjugate Development

In the rapidly advancing field of biotherapeutics, the linker molecule is a critical component that dictates the stability, efficacy, and overall performance of complex biological drug conjugates. Among the diverse chemistries available for covalently attaching molecules to proteins, sulfonyl chlorides offer a robust and reliable method for targeting nucleophilic amino acid residues. This application note provides a detailed technical guide on the use of Ethyl 4-(chlorosulfonyl)butanoate , a heterobifunctional linker poised for significant utility in research, diagnostics, and the development of antibody-drug conjugates (ADCs).

Ethyl 4-(chlorosulfonyl)butanoate possesses two key functional groups: a highly reactive chlorosulfonyl moiety and a terminal ethyl ester. The chlorosulfonyl group readily reacts with primary amines, such as the side chain of lysine residues, to form stable sulfonamide bonds. The ethyl ester provides a handle for further chemical modification or can be hydrolyzed to a carboxylic acid to modulate the hydrophilicity of the resulting bioconjugate. This dual functionality makes it an attractive tool for creating well-defined bioconjugates with tailored properties.

This guide will delve into the mechanistic principles of bioconjugation with ethyl 4-(chlorosulfonyl)butanoate, provide detailed experimental protocols for its application, and discuss methods for the characterization of the resulting conjugates.

Chemical Properties and Mechanism of Action

Ethyl 4-(chlorosulfonyl)butanoate is a chemical compound with the molecular formula C₆H₁₁ClO₄S and a molecular weight of 214.67 g/mol . Its structure features a four-carbon chain, with a chlorosulfonyl group at one end and an ethyl ester at the other.

Table 1: Physicochemical Properties of Ethyl 4-(chlorosulfonyl)butanoate

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₄S |

| Molecular Weight | 214.67 g/mol |

| CAS Number | 319452-60-3 |

| Appearance | Predicted to be a liquid |

The primary mechanism of action for bioconjugation involves the nucleophilic attack of a primary amine, typically from the ε-amino group of a lysine residue on a protein, on the electrophilic sulfur atom of the chlorosulfonyl group. This reaction results in the formation of a highly stable sulfonamide bond and the release of hydrochloric acid.

Caption: Reaction of Ethyl 4-(chlorosulfonyl)butanoate with a protein's lysine residue.

The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.0-9.0). This pH is a critical parameter as it deprotonates the ε-amino group of lysine (pKa ~10.5), increasing its nucleophilicity and facilitating the reaction. However, at excessively high pH, the competing hydrolysis of the chlorosulfonyl group becomes more significant, reducing the efficiency of the conjugation.

Application: Conjugation to a Model Protein (e.g., IgG)

This section provides a representative protocol for the conjugation of ethyl 4-(chlorosulfonyl)butanoate to a model protein, such as a monoclonal antibody (IgG). This protocol is a foundational template and may require optimization for specific proteins and desired drug-to-antibody ratios (DAR).

Materials and Reagents

-

Protein: Monoclonal antibody (IgG) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Linker: Ethyl 4-(chlorosulfonyl)butanoate.

-

Conjugation Buffer: 50 mM sodium borate buffer, pH 8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (10 kDa MWCO).

-

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the linker.

Experimental Protocol

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer (sodium borate, pH 8.5) using dialysis or a desalting column.

-

Adjust the protein concentration to 5-10 mg/mL.

-

-

Linker Solution Preparation:

-

Immediately before use, prepare a stock solution of ethyl 4-(chlorosulfonyl)butanoate in anhydrous DMF or DMSO. A typical concentration is 10-20 mM. The sulfonyl chloride moiety is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

-

-

Conjugation Reaction:

-

Add the linker stock solution to the protein solution while gently vortexing. The molar ratio of linker to protein will determine the degree of labeling. A starting point is to use a 10- to 20-fold molar excess of the linker.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. The primary amine in Tris will react with any remaining unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography (SEC). This method effectively separates the larger protein conjugate from smaller molecules.

-

Alternatively, dialysis against a suitable buffer (e.g., PBS, pH 7.4) can be used for purification. Perform dialysis with multiple buffer changes over 24-48 hours.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

-

The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy (if the attached molecule has a distinct chromophore), mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

-

Caption: A typical workflow for protein bioconjugation.

Characterization of the Bioconjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the bioconjugate.

Table 2: Common Characterization Techniques for Bioconjugates

| Technique | Purpose |

| UV-Vis Spectroscopy | To determine protein concentration and, if applicable, the concentration of the conjugated molecule to calculate the DAR. |

| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect any aggregation or fragmentation. |

| Mass Spectrometry (MS) | To confirm the covalent modification and determine the exact mass of the conjugate, which can be used to calculate the DAR. |

| Hydrophobic Interaction Chromatography (HIC) | To separate different drug-loaded species and determine the DAR distribution. |

| Functional Assays | To ensure that the biological activity of the protein (e.g., antigen binding for an antibody) is retained after conjugation. |

Advantages and Considerations

Advantages of Ethyl 4-(chlorosulfonyl)butanoate:

-

Formation of Stable Sulfonamide Bonds: The resulting sulfonamide linkage is highly stable under physiological conditions, which is crucial for in vivo applications.

-

Reactivity with Primary Amines: It provides a reliable method for targeting accessible lysine residues on proteins.

-

Tunable Properties: The ethyl ester can be hydrolyzed to a carboxylic acid, offering a way to increase the hydrophilicity of the conjugate, which can be beneficial for solubility and pharmacokinetic properties.

Considerations:

-

Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is sensitive to water. Therefore, anhydrous solvents should be used for preparing the linker stock solution, which should be made fresh before each use.

-

Reaction pH: The pH of the conjugation reaction must be carefully controlled to balance the nucleophilicity of the amine and the hydrolysis of the linker.

-

Heterogeneity: Conjugation to lysine residues can result in a heterogeneous mixture of products with varying DARs and conjugation sites. This heterogeneity needs to be carefully characterized and controlled.

Safety and Handling

Ethyl 4-(chlorosulfonyl)butanoate is a reactive chemical and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the material safety data sheet (MSDS) for detailed safety information.

Conclusion

Ethyl 4-(chlorosulfonyl)butanoate is a promising heterobifunctional linker for bioconjugation. Its ability to form stable sulfonamide bonds with primary amines, coupled with the potential for further modification of its ester group, makes it a valuable tool for researchers and drug developers. By following the guidelines and protocols outlined in this application note, scientists can effectively utilize this linker to create novel and well-defined bioconjugates for a wide range of applications.

References

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]

-

N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems | Accounts of Chemical Research. ACS Publications. [Link]

-

Protein reactions with methyl and ethyl vinyl sulfones. PubMed. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Scilit. [Link]

-

Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant | Journal of the American Chemical Society. ACS Publications. [Link]

-

Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed. PubMed. [Link]

-

Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Appl Microbiol Biotechnol. [Link]

- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents.

-

Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development - NIH. National Institutes of Health. [Link]

- US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents.

-

Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC - PubMed Central. National Institutes of Health. [Link]

-

4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents.

-

Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed. PubMed. [Link]

-

4-Chloro-3-Hydroxybutanoate by Recombinant E. coli CCZU-T15 Whole Cells in [ChCl][Gly]-Water Media - PubMed. PubMed. [Link]

-

Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Bioscience, Biotechnology, and Biochemistry - DOI. Taylor & Francis Online. [Link]

-

Flavor-protein interactions for four plant proteins with ketones and esters - ResearchGate. ResearchGate. [Link]

-

Ethyl Butanoate - Safety Data Sheet. Agilent. [Link]

Application Notes and Protocols for Ethyl 4-(chlorosulfonyl)butanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Ethyl 4-(chlorosulfonyl)butanoate

Ethyl 4-(chlorosulfonyl)butanoate (CAS No. 319452-60-3) is a bifunctional reagent of significant interest in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1] Its molecular architecture, featuring a reactive sulfonyl chloride and an ester moiety, positions it as a versatile building block for the construction of a diverse array of molecular scaffolds. The pronounced electrophilicity of the sulfonyl chloride group facilitates facile reactions with a wide range of nucleophiles, most notably primary and secondary amines, to forge stable sulfonamide linkages. This reactivity is the cornerstone of its application in generating libraries of sulfonamide-containing compounds, a privileged motif in numerous therapeutic agents.

Furthermore, the linear four-carbon chain separating the two functional groups presents intriguing possibilities for intramolecular cyclization reactions, offering a pathway to saturated heterocyclic systems such as sultams (cyclic sulfonamides). Sultams are key components in a variety of biologically active molecules.[2]

This comprehensive guide provides detailed experimental protocols for two key transformations involving Ethyl 4-(chlorosulfonyl)butanoate: the synthesis of N-substituted sulfonamides and a proposed methodology for intramolecular cyclization to form a sultam. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen experimental conditions to empower researchers to adapt and innovate.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its safe and effective handling.

| Property | Value | Source |

| CAS Number | 319452-60-3 | [1] |

| Molecular Formula | C₆H₁₁ClO₄S | [1] |

| Molecular Weight | 214.67 g/mol | [1] |

| SMILES | O=C(OCC)CCCS(=O)(Cl)=O | [1] |

Application 1: Synthesis of N-Substituted Ethyl 4-sulfamoylbutanoates

The reaction of Ethyl 4-(chlorosulfonyl)butanoate with primary or secondary amines is a cornerstone of its utility, yielding a diverse range of sulfonamides. This protocol details a representative procedure using aniline as the nucleophile.

Reaction Principle